molecular formula C22H21N3O2 B279252 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide

3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B279252
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: NHSJSMMAXWKIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme known as the bromodomain and extra-terminal (BET) protein, which has been implicated in a variety of disease processes.

Wirkmechanismus

3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A works by binding to the bromodomain of the BET protein, preventing it from interacting with acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are involved in inflammation and other disease processes. The exact mechanism of action of 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A is still being studied, but it is believed to involve the inhibition of the transcriptional activity of the BET protein.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the recruitment of inflammatory cells to sites of inflammation. 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A has also been shown to have anti-tumor effects, making it a potential therapeutic agent for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A is its potency as a BET inhibitor. It has been shown to be more potent than other BET inhibitors such as JQ1 and I-BET762. 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A is its solubility, which can make it difficult to work with in some experimental systems.

Zukünftige Richtungen

There are several future directions for the study of 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the study of the mechanism of action of BET inhibitors, which is still not fully understood. Additionally, the potential therapeutic applications of 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A in the treatment of inflammatory diseases and cancer warrant further investigation. Finally, the development of more efficient and scalable synthesis methods for 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A could facilitate its use in scientific research.

Synthesemethoden

The synthesis of 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A is a complex process that involves several steps. The first step is the preparation of 3,4-dimethylbenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-[(3-pyridinylmethyl)amino]acetic acid to yield the desired amide. The amide is then coupled with 2-bromo-N-(4-methylphenyl)benzamide to obtain 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A. The final product is purified using column chromatography to yield a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A has been studied extensively for its potential use in scientific research. It has been shown to be a potent inhibitor of the BET protein, which plays a critical role in the regulation of gene expression. BET inhibitors have been implicated in a variety of disease processes, including cancer, inflammation, and cardiovascular disease. 3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide A has been shown to have potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

Eigenschaften

Produktname

3,4-dimethyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide

Molekularformel

C22H21N3O2

Molekulargewicht

359.4 g/mol

IUPAC-Name

3,4-dimethyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H21N3O2/c1-15-9-10-18(12-16(15)2)21(26)25-20-8-4-3-7-19(20)22(27)24-14-17-6-5-11-23-13-17/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI-Schlüssel

NHSJSMMAXWKIGC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.